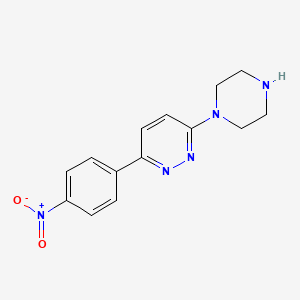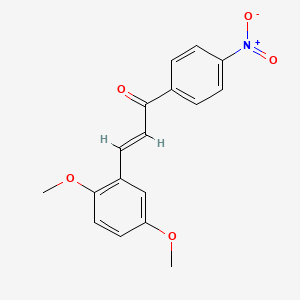
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as EEPT, is a novel synthetic compound that has been studied for its potential applications in chemical synthesis and scientific research. EEPT is a member of the family of compounds known as vinylogous thiophenes, and its unique structure makes it a promising candidate for a wide range of research and chemical synthesis applications.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in scientific research. One potential application of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is as a fluorescent probe for imaging biological molecules. (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used as a fluorescent probe for imaging proteins and other biological molecules, and it has been shown to be highly selective for certain types of molecules. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used as a fluorescent probe for monitoring the activity of enzymes, and it has been used to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with biological molecules through a variety of mechanisms. It is thought to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is thought to interact with biological molecules through electrostatic interactions and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are not fully understood, but it has been shown to have some effects on biological molecules. In particular, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to interact with proteins, enzymes, and other biological molecules, and it has been shown to have some effects on their structure and function. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to have some effects on cell signaling pathways, and it has been shown to have some effects on gene expression.
Advantages and Limitations for Lab Experiments
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a fluorescent probe for imaging biological molecules. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is highly selective for certain types of molecules, and it has been shown to have some effects on cell signaling pathways and gene expression. However, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one also has some limitations. It is not as widely available as some other compounds, and its mechanism of action is not fully understood. Additionally, its effects on cell signaling pathways and gene expression are not fully understood, and its effects on biological molecules are not fully understood.
Future Directions
There are several potential future directions for research on (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further investigate its effects on cell signaling pathways and gene expression. Additionally, further research could be done to investigate the mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one and its interactions with proteins and other biological molecules. Additionally, further research could be done to investigate the potential applications of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in chemical synthesis and other scientific research applications. Finally, further research could be done to investigate the potential therapeutic applications of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
Synthesis Methods
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is synthesized using a method known as the palladium-catalyzed cross-coupling reaction. This reaction involves the use of palladium as a catalyst, which facilitates the formation of a carbon-carbon bond between two substrates. The reaction of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is typically carried out by reacting 4-ethylphenyl bromide with 5-methylthiophen-2-ylmagnesium bromide in the presence of palladium acetate and a base, such as triethylamine. The reaction proceeds at room temperature, and the product is isolated in good yield.
properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRDCIUDGMTPAJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














